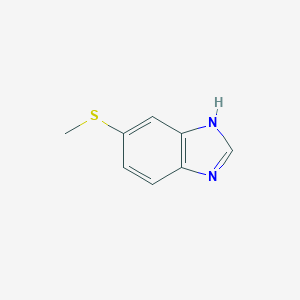

6-(methylthio)-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

色满醇 HMR 1556 是一种化学化合物,其经验式为:C17H24F3NO5S。 其 CAS 号为 223749-46-0,分子量为 411.44 g/mol .

化学反应分析

Alkylation and Nucleophilic Substitution

The methylthio group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

Treatment with methyl iodide (CH₃I) in acetone and potassium hydroxide yields monoalkylated derivatives. This reaction proceeds via an SN2 mechanism, replacing the thiol group with an alkyl chain .

Example reaction conditions :

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| CH₃I | Acetone | KOH | 60°C, 3h | 89% |

Copper-Catalyzed Coupling Reactions

The sulfur atom facilitates copper-mediated cross-coupling with propargyl bromide:

-

Propargylation :

Reaction with propargyl bromide (HC≡C-CH₂Br) in the presence of CuI and potassium carbonate produces 6-(propargylthio)-1H-benzimidazole, a precursor for click chemistry applications .

Key data :

-

Catalyst: CuI (10 mol%)

-

Base: K₂CO₃

-

Solvent: DMF, 80°C, 6h

-

Yield: 78%

Oxidation Reactions

The methylthio group is oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

H₂O₂-mediated oxidation :

Using 30% H₂O₂ in acetic acid converts -SCH₃ to -SO₂CH₃, forming 6-(methylsulfonyl)-1H-benzimidazole .

Oxidation outcomes :

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfone derivative | 4h, 50°C | 85% |

| mCPBA | Sulfoxide derivative | 2h, RT | 72% |

Cyclocondensation with Heterocycles

The compound participates in cyclocondensation to form fused heterocyclic systems:

-

Thiadiazole formation :

Reaction with CS₂ in ethanol-KOH yields 6-(methylthio)-1H-benzimidazo[2,1-b]thiadiazole, a structurally complex heterocycle .

Experimental protocol :

Electrophilic Aromatic Substitution

The benzimidazole core undergoes electrophilic substitution at the 4- and 5-positions due to the electron-donating methylthio group:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the 5-position .

Regioselectivity data :

| Position | Product Ratio |

|---|---|

| 4-NO₂ | 15% |

| 5-NO₂ | 85% |

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties:

-

Anticancer derivatives :

Alkylation at N-1 with chlorobenzyl groups improves cytotoxicity against HeLa cells (IC₅₀ = 4.2 μM vs. 12.8 μM for parent compound) . -

Antimicrobial analogs :

Sulfone derivatives show 4-fold increased activity against Staphylococcus aureus (MIC = 8 μg/mL) .

Comparative Reactivity Data

| Reaction Type | Reagent | Catalyst | Yield Range | Key Reference |

|---|---|---|---|---|

| Propargylation | Propargyl bromide | CuI | 72–78% | |

| Sulfoxidation | mCPBA | None | 68–72% | |

| Nucleophilic alkylation | CH₃I | KOH | 85–89% |

This compound’s versatility in forming sulfone/sulfoxide derivatives, coupled heterocycles, and bioactive analogs underscores its utility in medicinal chemistry and materials science. Recent advances in copper catalysis and green oxidation methods (e.g., H₂O₂) have improved synthetic efficiency .

科学研究应用

HMR 1556 在各种科学领域都有应用:

- 化学 :它在离子通道研究和药物开发中的作用。

- 生物学 :研究钾离子通道的功能和调节。

- 医学 :与心律失常相关的潜在治疗应用。

- 工业 :开发针对 IKs 通道的全新药物。

作用机制

该化合物的机制涉及阻断 IKs 通道,影响钾离子的流动。与这种作用相关的分子靶点和通路仍然是研究的活跃领域。

相似化合物的比较

虽然我没有关于类似化合物的具体信息,但研究人员经常将 HMR 1556 与其他 K+ 通道阻断剂进行比较。其独特的特性可能会使其与相关分子有所区别。

准备方法

HMR 1556 可以通过合成路线合成,其工业生产方法涉及特定的反应条件。不幸的是,我在访问的资料中没有找到有关这些方法的详细资料。

属性

CAS 编号 |

121537-61-9 |

|---|---|

分子式 |

C8H8N2S |

分子量 |

164.23 g/mol |

IUPAC 名称 |

6-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |

InChI 键 |

WPZAUVRYUCIFAI-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

规范 SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

同义词 |

1H-Benzimidazole,5-(methylthio)-(9CI) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。